2-Bromo-5-nitroquinoxaline
Description
2-Bromo-5-nitroquinoxaline is a halogenated nitroquinoxaline derivative with the molecular formula C₈H₄BrN₃O₂ and a molecular weight of 254.04 g/mol . The compound features a bromine atom at the 2-position and a nitro group at the 5-position on the quinoxaline ring. Quinoxalines are bicyclic heteroaromatic systems with two adjacent nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-deficient aromatic systems, influencing both synthetic utility and biological interactions .
Properties
Molecular Formula |
C8H4BrN3O2 |
|---|---|
Molecular Weight |
254.04 g/mol |
IUPAC Name |
2-bromo-5-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H |
InChI Key |
ZTNALSGFIRVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroquinoxaline typically involves the bromination of 5-nitroquinoxaline. One common method includes the reaction of 5-nitroquinoxaline with phosphorus (V) oxybromide under heating conditions . This reaction introduces the bromine atom at the 2-position of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products:
- Substitution reactions yield various quinoxaline derivatives.
- Reduction reactions produce 2-amino-5-nitroquinoxaline.
- Oxidation reactions result in quinoxaline N-oxides .
Scientific Research Applications
2-Bromo-5-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 2-bromo-5-nitroquinoxaline are influenced by its substitution pattern. Below is a comparison with structurally related quinoxaline and quinoline derivatives:
Physicochemical Properties
Key Research Findings
- Synthetic Utility: this compound serves as a precursor for palladium-catalyzed cross-coupling reactions, yielding biaryl structures with applications in drug discovery .
- Biological Studies: In vitro assays show IC₅₀ values of 8.2 µM against HeLa cells, outperforming 5-bromo-2,3-dimethylquinoxaline (IC₅₀: 15.6 µM) due to enhanced target engagement .
- Stability Challenges: The nitro group increases susceptibility to reduction under physiological conditions, limiting in vivo applications compared to non-nitro derivatives like 5-(bromomethyl)quinoxaline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
